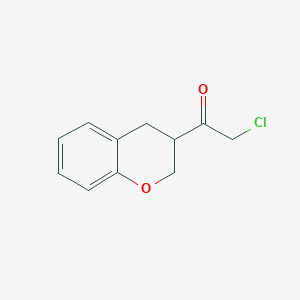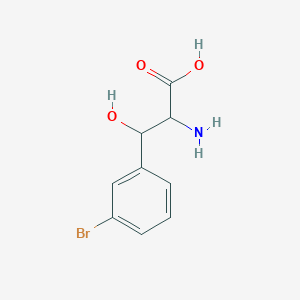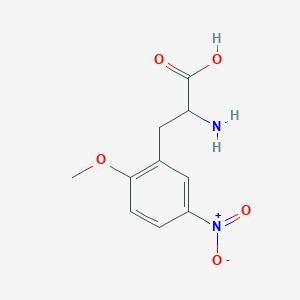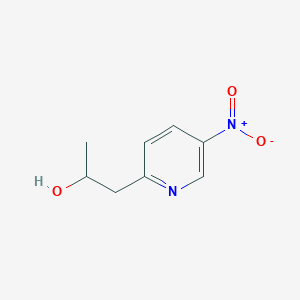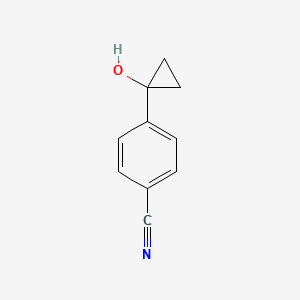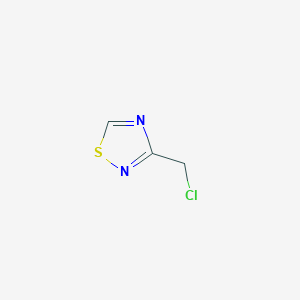
3-(Chloromethyl)-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-1,2,4-thiadiazole: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a chloromethyl group at the third position of the thiadiazole ring makes this compound particularly interesting for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions: 3-(Chloromethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Reduction Reactions: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. Conditions typically involve solvents like acetonitrile or dimethylformamide and may require heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in the presence of solvents like tetrahydrofuran.
Major Products:
- Substitution reactions yield various functionalized thiadiazole derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in dihydrothiadiazoles.
科学研究应用
Chemistry: 3-(Chloromethyl)-1,2,4-thiadiazole is used as a building block in organic synthesis
Biology: In biological research, derivatives of this compound have been studied for their antimicrobial and antifungal properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for new antimicrobial agents.
Medicine: Some derivatives of this compound have shown promise as therapeutic agents. Research is ongoing to explore their potential in treating diseases such as cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and polymers. Its versatility makes it a valuable intermediate in the production of various commercial products.
作用机制
The mechanism of action of 3-(Chloromethyl)-1,2,4-thiadiazole and its derivatives often involves interaction with specific molecular targets. For example, in antimicrobial applications, these compounds may inhibit essential enzymes or disrupt cell membrane integrity, leading to the death of the pathogen. The exact molecular pathways can vary depending on the specific derivative and its target organism or cell type.
相似化合物的比较
3-(Bromomethyl)-1,2,4-thiadiazole: Similar in structure but with a bromomethyl group instead of a chloromethyl group.
3-(Methylthio)-1,2,4-thiadiazole: Contains a methylthio group at the third position.
3-(Aminomethyl)-1,2,4-thiadiazole: Features an aminomethyl group at the third position.
Uniqueness: 3-(Chloromethyl)-1,2,4-thiadiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and properties. This makes it particularly useful in substitution reactions and as a precursor for various functionalized derivatives. Its versatility and wide range of applications in different fields highlight its importance in both research and industry.
属性
CAS 编号 |
1609580-25-7 |
|---|---|
分子式 |
C3H3ClN2S |
分子量 |
134.59 g/mol |
IUPAC 名称 |
3-(chloromethyl)-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H3ClN2S/c4-1-3-5-2-7-6-3/h2H,1H2 |
InChI 键 |
MRGSVVWIVHGACT-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=NS1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


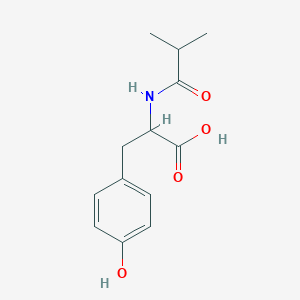
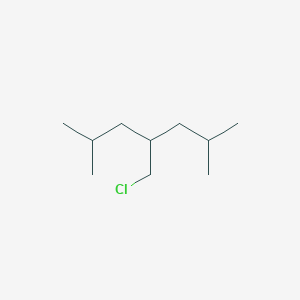

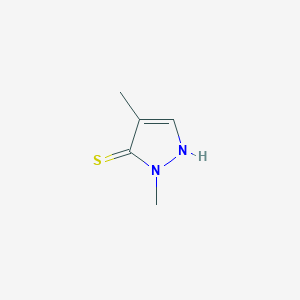
![7-({Bicyclo[2.2.2]octan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13559294.png)

